molecular formula C7H4ClNO4 B1582276 4-Chloropyridine-2,6-dicarboxylic acid CAS No. 4722-94-5

4-Chloropyridine-2,6-dicarboxylic acid

Cat. No.: B1582276
CAS No.: 4722-94-5
M. Wt: 201.56 g/mol
InChI Key: IYUMNONNHYADBU-UHFFFAOYSA-N
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Description

4-Chloropyridine-2,6-dicarboxylic acid is a chemical compound with the molecular formula C7H4ClNO4 and a molecular weight of 201.57 . It is a white to yellow crystal or powder . This compound is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. One of the synthesis routes involves the use of potassium permanganate in water under reflux conditions . Another study discusses the reaction products of ZnII and NiII with pyridine-2,6-dicarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring substituted with a chlorine atom and two carboxylic acid groups . The InChI code for this compound is 1S/C7H4ClNO4/c8-3-1-4 (6 (10)11)9-5 (2-3)7 (12)13/h1-2H, (H,10,11) (H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can lead to various products. For instance, it can react with potassium permanganate in water under reflux conditions . In another study, the reaction products of ZnII and NiII with pyridine-2,6-dicarboxylic acid were investigated .


Physical and Chemical Properties Analysis

This compound is a white to yellow crystal or powder . It has a predicted density of 1.684±0.06 g/cm3, a melting point of 210° (dec), a predicted boiling point of 457.1±45.0 °C, a flashing point of 230.2°C, and a vapor pressure of 3.79E-09mmHg at 25°C . The refractive index of this compound is 1.639 .

Scientific Research Applications

Synthesis and Structural Characterization

4-Chloropyridine-2,6-dicarboxylic acid has been synthesized from ethyl oxalate through a process involving Claisen's condensation, followed by ammonification and chlorization. This synthesis method has been improved to be practical for industrialization, with an overall yield of 38%. The structure of the acid was confirmed using IR and 1H NMR techniques (Xiao, 2011).

Polymorphism and Solid-State Structures

A study on polymorphism in pyridine-2,6-dicarboxylic acid, which includes the 4-chloro analogue, revealed new solid-state architectures. These architectures include a dihydrate and a monohydrate structure, demonstrating different arrangements compared to previously known structures (Grossel et al., 2006).

Fluorescence Properties in Lanthanide Complexes

A series of novel pyridine-2,6-dicarboxylic acid derivatives, including this compound, were used as multifunctional ligands in Tb(III) and Eu(III) complexes. These complexes exhibited significant fluorescence properties, with the intensity being affected by factors like pH values and the dipole moments of solvent molecules. These findings suggest potential uses in time-resolved fluoroimmunoassays (Tang et al., 2006).

Metal-Organic Framework Structures

This compound has been involved in the formation of metal-organic framework (MOF) structures. For instance, its reaction with Cu(II) ions in the presence of different spacers under hydrothermal conditions led to various MOF structures. These structures have been characterized using techniques like X-ray crystallography and IR spectroscopy, revealing the formation of unique network structures (Ghosh et al., 2004).

Sensitization of Near-Infrared Luminescence from Lanthanide Ions

Modified 4-chloropyridine-2,6-dicarboxylate acid ligands have been used to sensitize emission from various lanthanide ions (Ln3+), covering a wide spectral range. This study indicates the potential application of these complexes in areas like organic light-emitting devices and medical diagnosis (George et al., 2021).

Safety and Hazards

The safety information for 4-Chloropyridine-2,6-dicarboxylic acid indicates that it is hazardous. The GHS pictograms show a signal word of “Warning” and hazard statements H302, H312, H332 . Precautionary measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Relevant Papers The relevant papers retrieved discuss various aspects of this compound, including its synthesis , molecular structure , chemical reactions , and safety and hazards . These papers provide valuable insights into the properties and applications of this compound.

Biochemical Analysis

Biochemical Properties

4-Chloropyridine-2,6-dicarboxylic acid is involved in several biochemical reactions. It interacts with enzymes such as pyridine-2,6-dicarboxylate decarboxylase, which catalyzes the decarboxylation of pyridine-2,6-dicarboxylates. This interaction is crucial for the compound’s role in metabolic pathways. Additionally, this compound can form complexes with metal ions like zinc and nickel, which further influences its biochemical properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways and gene expression. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, the compound can inhibit pyridine-2,6-dicarboxylate decarboxylase, leading to an accumulation of pyridine-2,6-dicarboxylates. This inhibition can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions at low temperatures, but it can degrade over time when exposed to air and light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic pathways, while at high doses, it can cause toxic or adverse effects. For instance, high doses of the compound have been associated with liver toxicity and other adverse effects in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pyridine-2,6-dicarboxylate decarboxylase and other cofactors, influencing metabolic flux and metabolite levels. The compound can also affect the biosynthesis of other pyridine derivatives, thereby playing a crucial role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into the mitochondria, where it exerts its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can accumulate in the mitochondria, where it influences mitochondrial function and energy production .

Properties

IUPAC Name

4-chloropyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUMNONNHYADBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307730
Record name 4-chloropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4722-94-5
Record name 4722-94-5
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Record name 4-chloropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-pyridinedicarboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic route for 4-chloropyridine-2,6-dicarboxylic acid?

A1: this compound can be synthesized through a multi-step process starting with ethyl oxalate. The process involves Claisen condensation, followed by ammonification and chlorination. [] This synthetic route has been optimized for improved yield and practicality for potential industrial production. []

Q2: How is the structure of this compound confirmed?

A2: The structure of this compound is confirmed using spectroscopic techniques. Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy provide data that corroborate the expected molecular structure. []

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